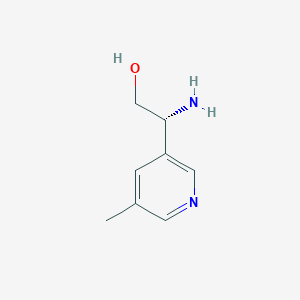
(R)-2-Amino-2-(5-methylpyridin-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(5-methylpyridin-3-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted at the 5-position with a methyl group and an aminoethanol moiety at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(5-methylpyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-methylpyridine.
Functionalization: The 5-methylpyridine undergoes a series of reactions to introduce the aminoethanol moiety at the 2-position. This can be achieved through a multi-step process involving nitration, reduction, and subsequent functional group transformations.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods: Industrial production methods for ®-2-Amino-2-(5-methylpyridin-3-yl)ethan-1-ol may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively produce the ®-enantiomer.
Enzymatic Resolution: Employing enzymes to selectively hydrolyze one enantiomer from a racemic mixture.
Types of Reactions:
Oxidation: ®-2-Amino-2-(5-methylpyridin-3-yl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino group to other functional groups such as amines or amides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-2-(5-methylpyridin-3-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(5-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the body, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways related to neurotransmission or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
2-Amino-2-(5-methylpyridin-3-yl)ethanol: The non-chiral version of the compound.
2-Amino-2-(3-methylpyridin-5-yl)ethanol: A positional isomer with the methyl group at a different position on the pyridine ring.
Uniqueness:
Chirality: The ®-enantiomer has specific interactions with chiral biological targets, making it unique compared to its non-chiral or other enantiomeric forms.
Positional Specificity: The position of the methyl group on the pyridine ring can significantly influence the compound’s chemical properties and biological activity.
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(5-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-2-7(4-10-3-6)8(9)5-11/h2-4,8,11H,5,9H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
ILWNZXZNKUEIBK-QMMMGPOBSA-N |
Isomerische SMILES |
CC1=CC(=CN=C1)[C@H](CO)N |
Kanonische SMILES |
CC1=CC(=CN=C1)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride](/img/structure/B13602564.png)
![2-[(2-Chloro-6-methylpyridin-4-yl)oxy]ethan-1-amine](/img/structure/B13602565.png)

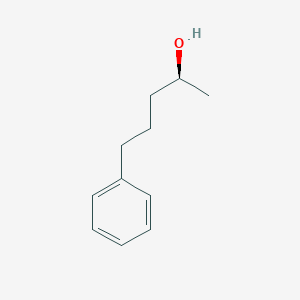
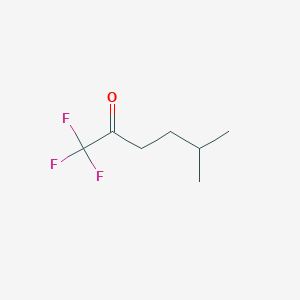
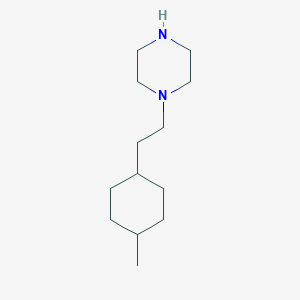

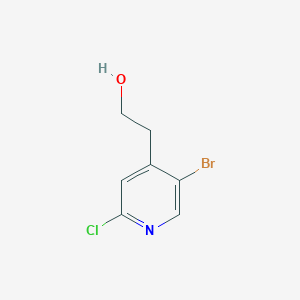

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropane-1-carbonitrile](/img/structure/B13602626.png)

